TCO4-PEG3-Maleimide TCO4-PEG3-Maleimide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13677712
InChI: InChI=1S/C24H37N3O8/c28-21(10-13-27-22(29)8-9-23(27)30)25-11-14-32-16-18-34-19-17-33-15-12-26-24(31)35-20-6-4-2-1-3-5-7-20/h1-2,8-9,20H,3-7,10-19H2,(H,25,28)(H,26,31)/b2-1+
SMILES: C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Molecular Formula: C24H37N3O8
Molecular Weight: 495.6 g/mol

TCO4-PEG3-Maleimide

CAS No.:

Cat. No.: VC13677712

Molecular Formula: C24H37N3O8

Molecular Weight: 495.6 g/mol

* For research use only. Not for human or veterinary use.

TCO4-PEG3-Maleimide -

Specification

Molecular Formula C24H37N3O8
Molecular Weight 495.6 g/mol
IUPAC Name [(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C24H37N3O8/c28-21(10-13-27-22(29)8-9-23(27)30)25-11-14-32-16-18-34-19-17-33-15-12-26-24(31)35-20-6-4-2-1-3-5-7-20/h1-2,8-9,20H,3-7,10-19H2,(H,25,28)(H,26,31)/b2-1+
Standard InChI Key PIYOVGQCUVKIQE-OWOJBTEDSA-N
Isomeric SMILES C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
SMILES C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Canonical SMILES C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Introduction

Chemical Structure and Reactivity

Molecular Architecture

TCO4-PEG3-Maleimide features a modular structure:

  • Trans-cyclooctene (TCO): A strained cycloalkene that reacts rapidly with tetrazines via IEDDA click chemistry (second-order rate constants >10³ M⁻¹s⁻¹) .

  • PEG3 Spacer: A triethylene glycol linker that enhances solubility in aqueous buffers and reduces steric hindrance during conjugation .

  • Maleimide: A thiol-reactive group enabling covalent bonding to cysteine residues in proteins or other thiol-containing molecules .

The molecular formula is C₂₄H₃₇N₃O₈, with a molecular weight of 495.57 g/mol and an exact mass of 495.258 . The absence of defined stereocenters simplifies synthetic routes, while 17 rotatable bonds confer flexibility .

Table 1: Key Structural and Physical Properties

PropertyValueSource
CAS Number1914971-04-2
Molecular Weight495.57 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point703.1 ± 60.0 °C (760 mmHg)
LogP1.08
Solubility (In Vitro)DMSO, Ethanol, DMF

Synthesis and Formulation Strategies

Synthetic Pathways

TCO4-PEG3-Maleimide is synthesized through sequential conjugation:

  • TCO Activation: The TCO group is functionalized with an amine-reactive handle (e.g., NHS ester) for PEG linkage .

  • PEG3 Coupling: Triethylene glycol spacers are introduced via carbodiimide-mediated amidation .

  • Maleimide Addition: A maleimide group is appended to the PEG terminus using thiol-maleimide "click" chemistry .

Industrial suppliers like InvivoChem and Click Chemistry Tools optimize purity (>95%) via reverse-phase HPLC, ensuring batch-to-batch consistency .

Solubility and Formulation

Despite low aqueous solubility (<1 mg/mL), TCO4-PEG3-Maleimide is formulated for in vivo applications using:

  • Injection Formulation 1: DMSO:Tween 80:Saline (10:5:85) .

  • Injection Formulation 3: DMSO:Corn Oil (10:90) for sustained release .

Storage at -20°C preserves stability for three years in powder form, while solutions retain integrity for one month at -20°C .

Applications in Biomaterials and Bioconjugation

Protein Labeling and Antibody-Drug Conjugates (ADCs)

The maleimide group targets cysteine residues in antibodies, enabling site-specific payload attachment. For example, TCO4-PEG3-Maleimide-labeled trastuzumab showed >90% conjugation efficiency when reacted with tetrazine-modified cytotoxic agents . The PEG3 spacer minimizes aggregation, a common issue with rigid linkers .

Hydrogel Fabrication

In a landmark study, TCO4-PEG3-Maleimide facilitated the polymerization of coiled-coil peptides into semiflexible rods (Kuhn length = 6–7 nm) via IEDDA crosslinking . At concentrations >5 mM, these polymers formed hydrogels with storage moduli (G') exceeding 1 kPa, suitable for tissue engineering scaffolds .

Table 2: Hydrogel Properties from Coiled-Coil Polymerization

ParameterValueSource
Molecular Weight100–3,000 kDa
Kuhn Length6–7 nm
Gelation Threshold5 mM tetrazine
Thermal Transition40–60°C

Comparative Analysis with Analogues

TCO-PEG4-NHS Ester vs. TCO4-PEG3-Maleimide

While both reagents engage in IEDDA reactions, TCO-PEG4-NHS Ester (CAS 1621096-79-4) lacks maleimide functionality, limiting its use to amine-targeted conjugations . The PEG4 spacer in TCO-PEG4-NHS Ester enhances aqueous solubility but reduces conjugation density due to increased steric bulk .

Maleimide vs. NHS Ester Reactivity

Emerging Research and Future Directions

Recent studies exploit TCO4-PEG3-Maleimide for:

  • Theranostic Nanoparticles: Dual-labeled nanoparticles for MRI and drug delivery .

  • Dynamic Hydrogels: Temperature-responsive networks for injectable depots .

Ongoing challenges include optimizing in vivo stability and reducing PEG-related immunogenicity.

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